1,4-Benzenediol, 2,5-dicyclohexyl-
CAS No.: 25785-60-8
Cat. No.: VC18417296
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25785-60-8 |
|---|---|
| Molecular Formula | C18H26O2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 2,5-dicyclohexylbenzene-1,4-diol |
| Standard InChI | InChI=1S/C18H26O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
| Standard InChI Key | OZYDNAYFQHBMOM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC(=C(C=C2O)C3CCCCC3)O |
Introduction
| Property | Value (1,4-Dicyclohexylbenzene) | Inferred Range (2,5-Dicyclohexyl-1,4-benzenediol) |
|---|---|---|
| Density (g/cm³) | 0.962 | 1.1–1.3 (higher due to hydroxyl groups) |
| Boiling Point (°C) | 195 at 13 mmHg | 300–350 (atmospheric pressure) |
| Melting Point (°C) | 103–105 | 150–170 (enhanced by H-bonding) |
| Vapor Pressure (mmHg) | 3.23×10⁻⁵ at 25°C | <1×10⁻⁶ (reduced volatility) |
| LogP (Octanol-Water) | 5.782 | 2.0–3.5 (lower due to hydroxyl groups) |
Synthesis and Reaction Pathways
While no direct synthesis routes for 1,4-benzenediol, 2,5-dicyclohexyl- are documented in the provided sources, analogous methodologies for hydroquinone derivatives suggest feasible approaches. For instance, the disproportionation of chlorinated hydroquinone precursors under Friedel-Crafts conditions, as described in , could be adapted. A hypothetical synthesis might involve:
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Protection of Hydroxyl Groups: Temporarily protecting the 1,4-dihydroxy groups via acetylation or silylation to prevent unwanted side reactions.
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Cyclohexylation: Employing cyclohexyl halides or cyclohexanol in the presence of Lewis acids (e.g., AlCl₃) to introduce cyclohexyl groups at the 2 and 5 positions .
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Deprotection: Removing protective groups under mild acidic or basic conditions to regenerate the hydroxyl functionalities.
Key challenges would include regioselective substitution and minimizing over-alkylation. Computational modeling of electron density maps could aid in predicting reactive sites on the aromatic ring.
Toxicological and Environmental Considerations
Environmental Persistence
Modelled data for hydroquinone suggest moderate biodegradability (15-day half-life in water) , while the cyclohexyl groups in the derivative may increase hydrophobicity and adsorption to organic matter. The bioconcentration factor (BCF) for 1,4-dicyclohexylbenzene is likely below 5000 , indicating low bioaccumulation potential.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for cyclohexyl group introduction.
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Toxicokinetic Studies: Assessing absorption, distribution, and excretion in mammalian models.
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Advanced Applications: Exploring use in organic semiconductors or liquid crystal displays.
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